molecular formula C8H10O5 B15358431 3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid

3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid

Cat. No.: B15358431
M. Wt: 186.16 g/mol
InChI Key: HNZACNNLHPLTOO-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid is a bicyclic organic compound with the molecular formula C9H12O4. It is characterized by a bicyclic structure with two carboxylic acid groups at positions 1 and 5, and an oxygen atom in the ring, making it a part of the oxabicyclo[3.1.1]heptane family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of a diacid precursor with an appropriate dihalide under high-temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the cyclization of diacid precursors. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or aldehydes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid is similar to other bicyclic dicarboxylic acids, such as 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 6-Oxabicyclo[3.1.1]heptane-2,3-dicarboxylic acid. its unique structure and functional groups make it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

  • 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

  • 6-Oxabicyclo[3.1.1]heptane-2,3-dicarboxylic acid

  • 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid

InChI

InChI=1S/C8H10O5/c9-5(10)7-1-8(2-7,6(11)12)4-13-3-7/h1-4H2,(H,9,10)(H,11,12)

InChI Key

HNZACNNLHPLTOO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)C(=O)O)C(=O)O

Origin of Product

United States

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